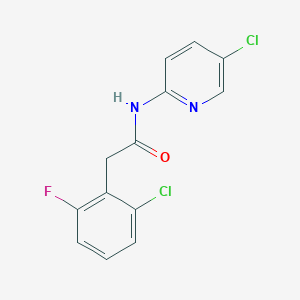

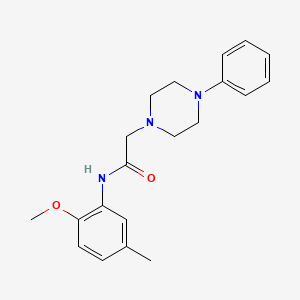

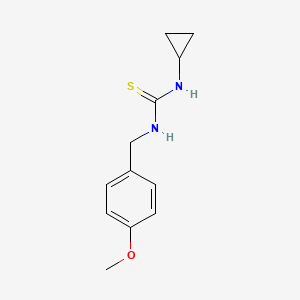

![molecular formula C11H20N4 B5722204 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

Übersicht

Beschreibung

1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTU hydrazone and is synthesized through a specific method. The aim of

Wirkmechanismus

The mechanism of action of DMTU hydrazone is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. DMTU hydrazone can neutralize free radicals by donating an electron, thereby stabilizing the radical and preventing it from reacting with cellular components.

Biochemical and Physiological Effects

DMTU hydrazone has been shown to have several biochemical and physiological effects. In addition to its antioxidant properties, DMTU hydrazone has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. DMTU hydrazone has also been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using DMTU hydrazone in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using DMTU hydrazone is its potential toxicity. High concentrations of DMTU hydrazone can be toxic to cells and tissues, and therefore, care must be taken when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of DMTU hydrazone. One potential direction is the development of DMTU hydrazone-based therapies for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is the study of the anti-inflammatory properties of DMTU hydrazone and its potential applications in the treatment of inflammatory diseases. Additionally, the use of DMTU hydrazone as a tool for studying the effects of oxidative stress on cells and tissues can lead to a better understanding of the mechanisms underlying these processes.

Synthesemethoden

DMTU hydrazone is synthesized by reacting 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one with hydrazine hydrate. The reaction takes place under reflux conditions in ethanol solvent and results in the formation of DMTU hydrazone. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

DMTU hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DMTU hydrazone is in the field of antioxidant research. DMTU hydrazone has been shown to possess potent antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. This makes DMTU hydrazone a potential candidate for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer.

Eigenschaften

IUPAC Name |

(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-10-5-14-3-4-15(6-10)8-11(2,7-14)9(10)13-12/h3-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHZMSAXCXBUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CCN(C1)CC(C3)(C2=NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321432 | |

| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

147084-95-5 | |

| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

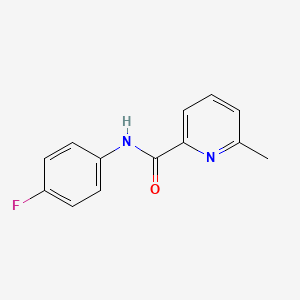

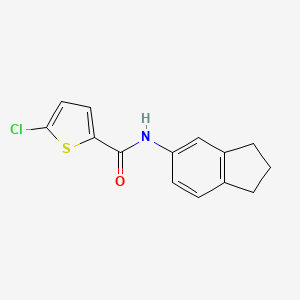

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)

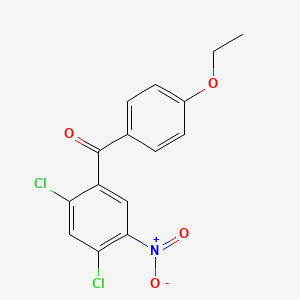

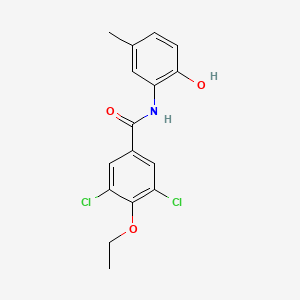

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

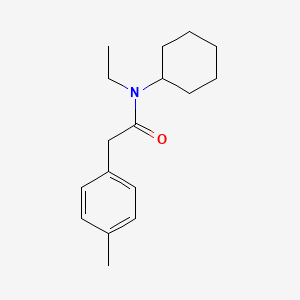

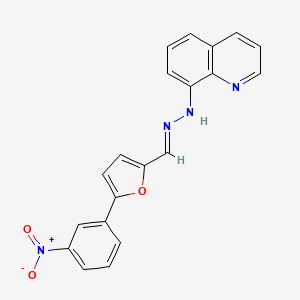

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)